2-(3-Bromo-4-fluorophenoxy)pyrazine

Description

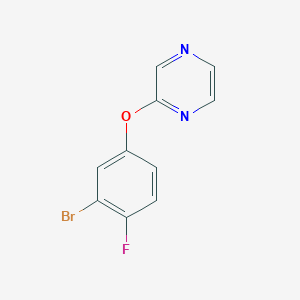

2-(3-Bromo-4-fluorophenoxy)pyrazine is a halogenated pyrazine derivative characterized by a pyrazine core substituted with a phenoxy group bearing bromine (Br) and fluorine (F) at the 3- and 4-positions, respectively. Pyrazines are nitrogen-containing heterocyclic compounds with a six-membered aromatic ring structure, where two carbon atoms are replaced by nitrogen atoms at positions 1 and 4 . The halogen substituents in this compound introduce strong electron-withdrawing effects, which may influence its electronic properties, stability, and reactivity compared to non-halogenated pyrazines.

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-8-5-7(1-2-9(8)12)15-10-6-13-3-4-14-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVISQIMTPJLRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NC=CN=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenoxy)pyrazine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate. The process may also include steps like halogenation and nucleophilic substitution to introduce the bromine and fluorine atoms into the phenoxy ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-fluorophenoxy)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(3-Bromo-4-fluorophenoxy)pyrazine has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Properties

Substituents on the pyrazine ring significantly alter physicochemical properties. A comparison with key analogs is outlined below:

Table 1: Structural and Electronic Comparison

Key Findings :

A. Food and Beverage Industry :

B. Pharmaceuticals :

- Pyrazines with electron-withdrawing groups (e.g., Br, F) often exhibit enhanced bioactivity. For example, trifluoromethylpyrazines show antimycobacterial and anticancer properties . The bromo and fluoro substituents in the target compound may improve binding affinity to biological targets, though specific studies are needed.

C. Materials Science :

- Fused-ring pyrazines with trifluoromethylphenyl groups demonstrate high electron mobility (~0.03 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs) . The halogenated phenoxy group in this compound could similarly stabilize charge transport in electronic applications.

Ecological and Toxicological Considerations

Biological Activity

2-(3-Bromo-4-fluorophenoxy)pyrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a phenoxy group that contains both bromine and fluorine atoms. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.

- Receptor Modulation : It could bind to receptors, influencing signaling pathways crucial for physiological responses.

Antimicrobial Activity

Research has indicated that pyrazine derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have been tested against resistant strains of bacteria, such as Salmonella Typhi. A related study found that certain pyrazine carboxamides demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against XDR-S. Typhi .

Anticancer Potential

The anticancer activity of pyrazine derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, another pyrazine derivative exhibited cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating strong growth inhibition .

Study 1: Antibacterial Activity Against XDR-S. Typhi

A recent study synthesized various pyrazine derivatives and tested their antibacterial efficacy. The compound 5d was identified as having the strongest activity against XDR-S. Typhi, suggesting that modifications in the pyrazine structure can enhance antimicrobial properties .

Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, a novel sulfonamide derivative based on the pyrazole framework demonstrated superior cytotoxicity compared to cisplatin in breast cancer cell lines. The study highlighted the compound's ability to promote apoptosis through caspase activation and modulation of key regulatory proteins involved in cell death .

Comparative Analysis of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-Bromo-4-fluorophenoxy)pyrazine, and how is regioselectivity ensured during halogenation or coupling steps?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, halogenated aryl precursors (e.g., 3-bromo-4-fluorophenol) can react with pyrazine derivatives under conditions optimized for regioselectivity. In analogous systems, phosphorus oxychloride-mediated deoxygenation of pyrazine N-oxides has been used to introduce halogens . Regioselectivity is confirmed via NMR analysis, as demonstrated in chlorination studies where singlets in -NMR spectra indicated specific substitution patterns (e.g., C-5 on pyrazine) . Pd-catalyzed borylation of brominated pyrazines (e.g., 3-bromophenylpyrazine) with bis(pinacolato)diboron is another viable route, requiring precise control of reaction temperature and ligand selection .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for identifying substitution patterns. For instance, uncoupled proton signals in aromatic regions distinguish between ortho, meta, and para halogen placement .

- X-ray Crystallography : Resolves molecular conformation and dihedral angles between substituents (e.g., 45.51° between pyridopyrazine and fluorophenyl groups in related compounds) .

- GC-MS : Validates purity and fragmentation patterns, as shown in analyses of phenylpyrazine derivatives .

Advanced Research Questions

Q. How do bromo and fluoro substituents electronically influence the reactivity of this compound in cross-coupling or photochemical reactions?

- Methodological Answer : Halogens alter electron density on the pyrazine ring, affecting redox potentials and coupling efficiency. Computational studies (e.g., multiconfiguration time-dependent Hartree, MCTDH) model excited-state dynamics, showing strong coupling between S and S states in pyrazines . The electron-withdrawing nature of fluorine enhances oxidative stability, while bromine serves as a leaving group in cross-coupling. Symmetry considerations and vibronic coupling (e.g., in S→S transitions) must be incorporated into density functional theory (DFT) or configuration interaction (CI) models .

Q. What computational approaches are most effective for predicting non-radiative decay pathways in halogenated pyrazines, and how do substituents modulate these dynamics?

- Methodological Answer : The MCTDH method accurately simulates radiationless transitions in pyrazines by including all 24 vibrational modes, revealing how weakly coupled modes contribute to decay . For halogenated derivatives, CI treatments quantify energy splitting between excited states (e.g., 1.4 eV between B and B states in pyrazine) . Substituents like bromine increase spin-orbit coupling, accelerating intersystem crossing to triplet states, which can be modeled using time-resolved fluorescence quenching experiments .

Q. How can competing reaction pathways (e.g., dimerization vs. cyclization) be suppressed during the synthesis of complex pyrazine derivatives?

- Methodological Answer : Kinetic control via microwave-assisted synthesis (e.g., 433 K for 5 minutes) minimizes side reactions by accelerating desired pathways, as shown in pyridopyrazine formation . Solvent polarity and catalyst design (e.g., tungsten clusters for glucose-to-pyrazine conversion) also steer selectivity. For example, [HWO] clusters enhance cyclization over fragmentation in carbohydrate-derived systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.